Tert-butyl (4-bromo-2-methylphenyl)glycinate
Description
Tert-butyl (4-bromo-2-methylphenyl)glycinate is a glycine-derived ester featuring a tert-butyl protecting group and a substituted aromatic moiety (4-bromo-2-methylphenyl) at the amino position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amino acid derivatives and peptidomimetics. The bromo and methyl substituents on the aromatic ring modulate electronic properties, enabling further functionalization (e.g., cross-coupling reactions) while influencing steric and solubility characteristics.
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(14)5-6-11(9)15-8-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3 |
InChI Key |
YWJGIWANKGPSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
There are several synthetic routes to obtain tert-butyl (4-bromo-2-methylphenyl)glycinate:
Direct Carbamoylation:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which tert-butyl (4-bromo-2-methylphenyl)glycinate exerts its effects depends on its specific derivatives.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl glycinate scaffold is highly modular, with variations primarily in the substituent attached to the glycine nitrogen. Key analogs include:
Spectral and Reactivity Insights
- NMR Signatures : The tert-butyl group consistently appears at δH ~1.40 (singlet) and δC ~28.0–28.2. Aromatic substituents (e.g., 4-bromo-2-methylphenyl) would exhibit distinct δH/δC shifts for Br (δC ~120–130) and Me (δH ~2.30–2.50) .
- Functionalization Potential: The bromo group in the target compound enables Suzuki-Miyaura cross-coupling, contrasting with sulfonyl or acyl analogs that prioritize stability over reactivity .
Biological Activity
Tert-butyl (4-bromo-2-methylphenyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenol with tert-butyl chloroacetate in the presence of a base, followed by hydrolysis to yield the final product. The molecular formula is with a molecular weight of 288.15 g/mol.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its interaction with biological targets such as enzymes and receptors.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways. Its bromo-substituted aromatic structure suggests potential interactions with active sites of enzymes through hydrophobic and hydrogen bonding interactions.
- Receptor Binding : Preliminary studies indicate that this compound may bind to certain receptors, potentially influencing signal transduction pathways related to cell growth and differentiation.
Case Studies
- Antioxidant Activity : A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity, suggesting potential protective effects against oxidative stress in cellular models .
- Cytotoxicity : In vitro assays showed that the compound could induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. For instance, it was found to inhibit the growth of HCT116 and HT29 colorectal cancer cells .
- Pharmacological Applications : The compound has been investigated for its role in modulating protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with various diseases, including cancer and diabetes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrNO₂ |
| Molecular Weight | 288.15 g/mol |
| CAS Number | 53432590 |
| Antioxidant Activity | Significant |
| Cytotoxicity (IC50 in HCT116) | To be determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
